Oxobis[(oxolan-2-yl)methoxy]phosphanium
Description
Methoxy–oxobis[N-(4-bromophenyl)salicylideneiminato]vanadium(V) (abbreviated as VOL₂OCH₃ in some studies) is a vanadium(V)-based chelate complex used as a thermal initiator for methyl methacrylate (MMA) polymerization . Its structure comprises a vanadyl (V=O) core coordinated with two N-(4-bromophenyl)salicylideneiminato ligands and a methoxy group. This compound exhibits unique redox properties, enabling it to initiate MMA polymerization at 80°C via a free-radical mechanism. Unlike conventional initiators like AIBN, VOL₂OCH₃ forms intermediate complexes with MMA monomers, leading to distinct kinetic behavior and activation pathways .
Properties
CAS No. |
55554-05-7 |
|---|---|
Molecular Formula |
C10H18O5P+ |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
oxo-bis(oxolan-2-ylmethoxy)phosphanium |
InChI |
InChI=1S/C10H18O5P/c11-16(14-7-9-3-1-5-12-9)15-8-10-4-2-6-13-10/h9-10H,1-8H2/q+1 |
InChI Key |
NKGUPWCTXLHWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CO[P+](=O)OCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxobis[(oxolan-2-yl)methoxy]phosphanium typically involves the reaction of oxolan-2-ylmethanol with a phosphorus-containing reagent. One common method is the reaction of oxolan-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxobis[(oxolan-2-yl)methoxy]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Oxobis[(oxolan-2-yl)methoxy]phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of oxobis[(oxolan-2-yl)methoxy]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Reaction Kinetics and Initiator Efficiency
VOL₂OCH₃ demonstrates a monomer reaction order of 1.8, significantly higher than the typical 1.0–1.5 observed for other thermal initiators like AIBN, Mn(acac)₃, and CoSalenBa . This elevated order suggests monomer participation in the initiation step, likely through transient complex formation between VOL₂OCH₃ and MMA . The initiator concentration dependence for VOL₂OCH₃ is 0.5, consistent with free-radical mechanisms, but its monomer-driven kinetics distinguish it from simpler systems like AIBN (monomer order = 1.0) .
Table 1: Kinetic Parameters of Thermal Initiators
| Initiator | Monomer Order | Initiator Order | Activation Energy (kcal/mol) | Stereoselectivity |
|---|---|---|---|---|
| VOL₂OCH₃ | 1.8 | 0.5 | 10.2 (polymerization) | Atactic |
| AIBN | 1.0 | 0.5 | 12–15 | Atactic |
| Mn(acac)₃ | 1.5 | 0.5 | ~14 | Not reported |
| CoSalenBa | 1.5 | 0.5 | ~16 | Not reported |
Activation Energy and Thermal Stability
The overall polymerization activation energy for VOL₂OCH₃ is 10.2 kcal/mol , comparable to other MMA thermal initiators (e.g., AIBN: ~12–15 kcal/mol) . However, the initiation step for VOL₂OCH₃ requires 15.35 kcal/mol , reflecting the energy needed for V(V)→V(IV) reduction and subsequent radical formation . This contrasts with Mn(acac)₃, which operates at higher temperatures (110°C) due to greater thermal stability .
Stereoselectivity and Polymer Properties
VOL₂OCH₃ produces atactic poly(methyl methacrylate) (PMMA), lacking stereoregularity, as confirmed by infrared spectroscopy . This outcome aligns with AIBN-derived PMMA but diverges from stereoselective systems like zirconocene catalysts, which yield isotactic or syndiotactic polymers.
Mechanistic Differences
VOL₂OCH₃ initiates polymerization through a monomer-induced redox mechanism:
Complex Formation : VOL₂OCH₃ binds MMA, forming an intermediate.
V(V)→V(IV) Reduction : The V–OCH₃ bond undergoes heterolytic cleavage, generating a methoxy radical and reduced V(IV) species .
Radical Propagation : The methoxy radical initiates MMA polymerization.
This pathway differs from AIBN’s homolytic cleavage and Mn(acac)₃’s electron-transfer mechanisms .
Table 2: Mechanistic Comparison of Initiators
| Initiator | Mechanism Type | Key Steps |
|---|---|---|
| VOL₂OCH₃ | Monomer-induced redox | Complexation → Heterolytic cleavage |
| AIBN | Homolytic cleavage | Direct radical generation |
| Mn(acac)₃ | Electron-transfer redox | Metal reduction → Radical release |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
